molecular formula C14H21ClN2O B4286367 N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea

N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea

Cat. No.: B4286367
M. Wt: 268.78 g/mol
InChI Key: UIVNQZUVRUOYMS-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a sec-butyl group and a 1-(4-chlorophenyl)propyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea typically involves the reaction of sec-butylamine with 1-(4-chlorophenyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

sec-Butylamine+1-(4-chlorophenyl)propyl isocyanateN-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea\text{sec-Butylamine} + \text{1-(4-chlorophenyl)propyl isocyanate} \rightarrow \text{N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea} sec-Butylamine+1-(4-chlorophenyl)propyl isocyanate→N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea

Industrial Production Methods: In an industrial setting, the production of N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea may involve large-scale synthesis using similar reaction conditions. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound may be used to study its effects on various biological systems. It can serve as a model compound for understanding the interactions of urea derivatives with biological molecules.

Medicine: The compound may have potential applications in medicinal chemistry. Researchers may investigate its pharmacological properties and potential therapeutic uses.

Industry: In industrial applications, N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea: This compound has a similar structure but with a methyl group instead of a chlorine atom.

    N-(sec-butyl)-N’-[1-(4-fluorophenyl)propyl]urea: This compound features a fluorine atom in place of the chlorine atom.

Uniqueness: N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

1-butan-2-yl-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-4-10(3)16-14(18)17-13(5-2)11-6-8-12(15)9-7-11/h6-10,13H,4-5H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVNQZUVRUOYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(CC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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